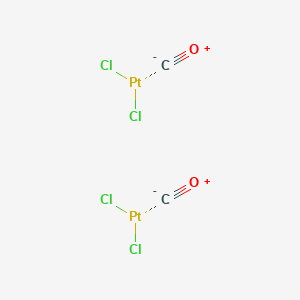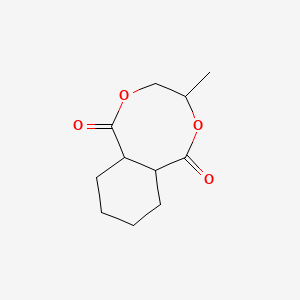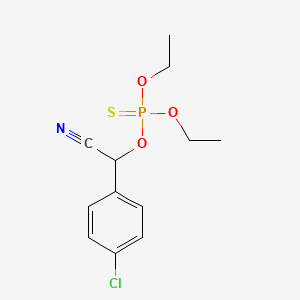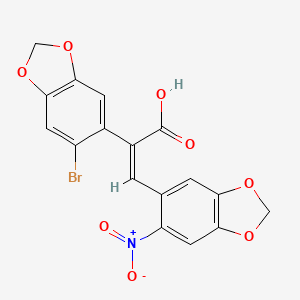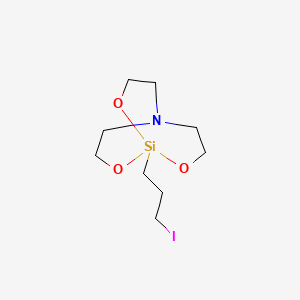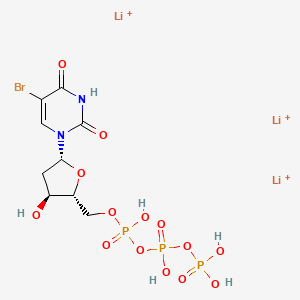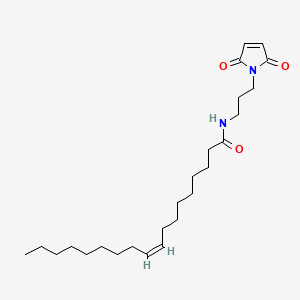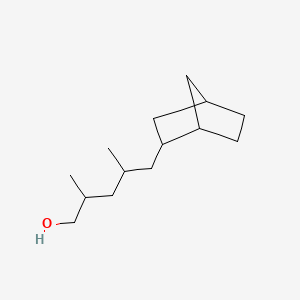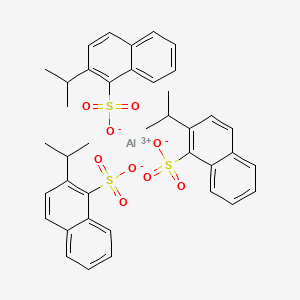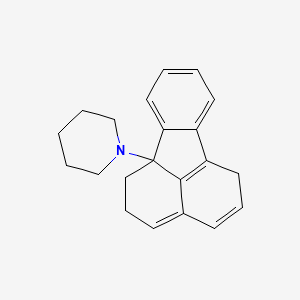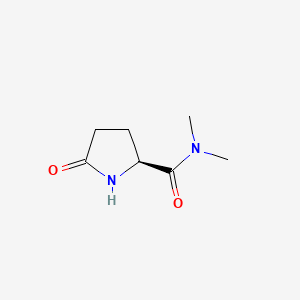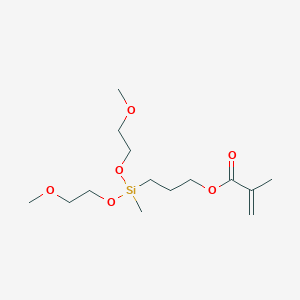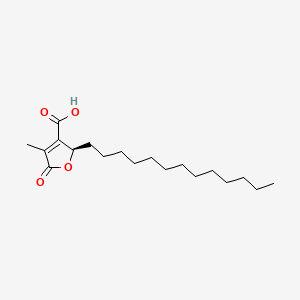
(R)-2-Tridecyl-2,5-dihydro-4-methyl-5-oxo-3-furoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Tridecyl-2,5-dihydro-4-methyl-5-oxo-3-furoic acid is an organic compound that belongs to the class of furoic acids This compound is characterized by its unique structure, which includes a furan ring substituted with a tridecyl chain, a methyl group, and a keto group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Tridecyl-2,5-dihydro-4-methyl-5-oxo-3-furoic acid can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a tridecyl-substituted keto acid, under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the cyclization process. The reaction is carried out at elevated temperatures to ensure complete conversion of the precursor to the desired furoic acid.
Industrial Production Methods
In an industrial setting, the production of ®-2-Tridecyl-2,5-dihydro-4-methyl-5-oxo-3-furoic acid may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalytic systems, such as heterogeneous catalysts, can further enhance the reaction rate and selectivity. Additionally, purification techniques, such as recrystallization and chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
®-2-Tridecyl-2,5-dihydro-4-methyl-5-oxo-3-furoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride, AlCl₃) and are conducted under controlled temperatures.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted furan derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, ®-2-Tridecyl-2,5-dihydro-4-methyl-5-oxo-3-furoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential bioactivity. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and therapeutic applications.
Medicine
The compound’s potential medicinal properties are of interest in the development of new pharmaceuticals. Its ability to interact with specific biological targets can lead to the discovery of new treatments for various diseases.
Industry
In the industrial sector, ®-2-Tridecyl-2,5-dihydro-4-methyl-5-oxo-3-furoic acid is used in the production of specialty chemicals, such as surfactants and polymers. Its unique chemical properties make it valuable in the formulation of high-performance materials.
Mechanism of Action
The mechanism of action of ®-2-Tridecyl-2,5-dihydro-4-methyl-5-oxo-3-furoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Furoic acid: A simpler furoic acid with a shorter alkyl chain.
5-Hydroxy-2-furoic acid: A furoic acid with a hydroxyl group instead of a keto group.
2,5-Dihydro-4-methyl-5-oxo-3-furoic acid: A similar compound without the tridecyl chain.
Uniqueness
®-2-Tridecyl-2,5-dihydro-4-methyl-5-oxo-3-furoic acid is unique due to its long tridecyl chain, which imparts distinct hydrophobic properties and influences its reactivity and interactions with other molecules. This structural feature sets it apart from other furoic acids and contributes to its diverse applications in various fields.
Properties
CAS No. |
70579-62-3 |
|---|---|
Molecular Formula |
C19H32O4 |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
(2R)-4-methyl-5-oxo-2-tridecyl-2H-furan-3-carboxylic acid |
InChI |
InChI=1S/C19H32O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-17(18(20)21)15(2)19(22)23-16/h16H,3-14H2,1-2H3,(H,20,21)/t16-/m1/s1 |
InChI Key |
SLQVVNFTCYVCPB-MRXNPFEDSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC[C@@H]1C(=C(C(=O)O1)C)C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCC1C(=C(C(=O)O1)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


